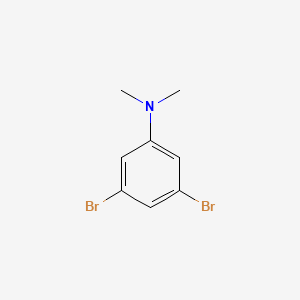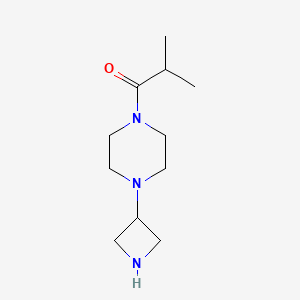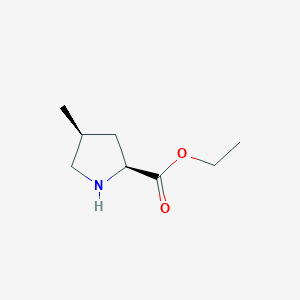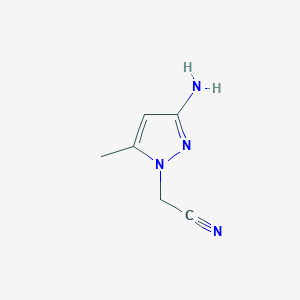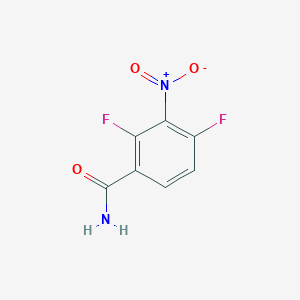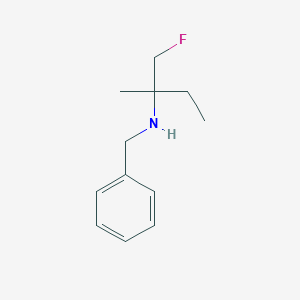
Benzyl(1-fluoro-2-methylbutan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(1-fluoro-2-methylbutan-2-yl)amine is a chemical compound with the molecular formula C12H18FN. It is characterized by the presence of a benzyl group attached to an amine functional group, which is further substituted with a fluorine atom and a methyl group on a butane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-fluoro-2-methylbutan-2-yl)amine typically involves the reaction of benzylamine with 1-fluoro-2-methylbutane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(1-fluoro-2-methylbutan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and various amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl(1-fluoro-2-methylbutan-2-yl)amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Benzyl(1-fluoro-2-methylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the benzyl group can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A primary amine with a benzyl group, lacking the fluorine and methyl substitutions.
1-Fluoro-2-methylbutane: A fluorinated alkane without the amine and benzyl groups.
N-Benzyl-2-fluoro-2-methylpropan-1-amine: A structurally similar compound with slight variations in the substitution pattern.
Uniqueness
Benzyl(1-fluoro-2-methylbutan-2-yl)amine is unique due to the specific combination of the benzyl group, fluorine atom, and methyl substitution on the butane chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H18FN |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
N-benzyl-1-fluoro-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-3-12(2,10-13)14-9-11-7-5-4-6-8-11/h4-8,14H,3,9-10H2,1-2H3 |
Clave InChI |
LBIWDUYUFMNKKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CF)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


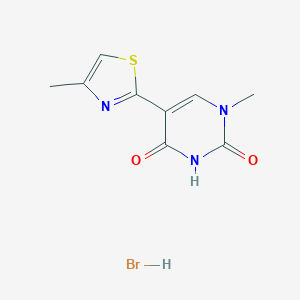
![3-Azabicyclo[3.1.0]hexan-1-amine](/img/structure/B13154191.png)

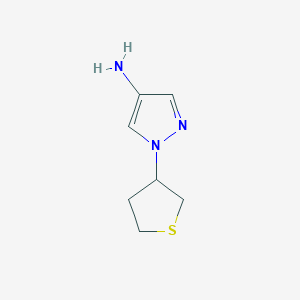
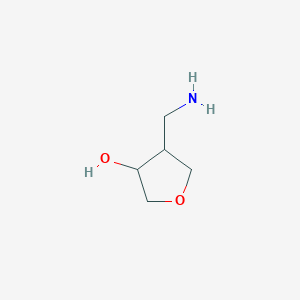
![Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)

